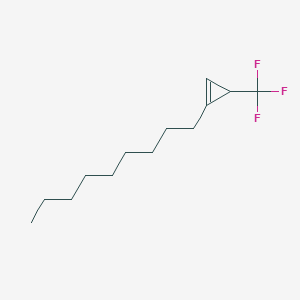

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene” is a chemical compound with the molecular formula C13H21F3 . Its molecular weight is 234.3010496 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not specified in the available sources .Wissenschaftliche Forschungsanwendungen

Synthesis Platforms for Trifluoromethylated Compounds

The synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters demonstrate the utility of trifluoromethylated cyclic building blocks. These compounds serve as platforms for creating a variety of difunctional trifluoromethylcyclopentane derivatives, highlighting the broader potential for 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene in similar synthetic applications (Grellepois et al., 2012).

Generation of Highly Strained Anti-Bredt Compounds

Research on the synthesis of bicyclo[3.2.2]nona-1,6,8-triene through isomerization of tricyclo[3.2.2.0(2,4)]nona-2,6-diene indicates the potential for generating highly strained anti-Bredt compounds from similar tricyclic cyclopropenes. This suggests a potential route for deriving novel structures from this compound (Lee & Lin, 2014).

Cyclopropanation and Diastereoselective Synthesis

The diastereoselective synthesis of cyclopropanes featuring trifluoromethyl-substituted all-carbon quaternary centers from 2-trifluoromethyl-1,3-enynes highlights the potential for this compound in similar transformations. These processes yield cyclopropanes with significant synthetic and potential pharmacological applications (Chen et al., 2020).

Catalytic Cyclopropanation

The development of trifluoromethylcarbene (:CHCF3) as a convenient source for Fe-catalyzed cyclopropanation of olefins, resulting in high-yield trifluoromethylated cyclopropanes, provides a basis for exploring catalytic applications of similar trifluoromethyl cyclopropenes (Duan et al., 2016).

Novel Reaction Pathways

Investigations into the chemistry of cyclopropenes, such as the formation of ring-opened products through reactions with organoaluminum compounds, underscore the potential for discovering novel reaction mechanisms and synthetic pathways involving trifluoromethylated cyclopropenes (Smith & Richey, 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-nonyl-3-(trifluoromethyl)cyclopropene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3/c1-2-3-4-5-6-7-8-9-11-10-12(11)13(14,15)16/h10,12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCVGALUQPWISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2808446.png)

![2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide](/img/structure/B2808448.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B2808460.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2808464.png)

![N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2808466.png)